molecular formula C11H10BrFN2O B13906213 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Cat. No.: B13906213
M. Wt: 285.11 g/mol
InChI Key: HKZQDCWMKBDCSS-UHFFFAOYSA-N
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Description

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the bromomethylation of a quinoxaline precursor. One common method is the reaction of 3-ethyl-8-fluoroquinoxalin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromomethylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

Scientific Research Applications

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The bromomethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 7-(chloromethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
  • 7-(iodomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
  • 7-(methyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Uniqueness

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs.

Properties

Molecular Formula

C11H10BrFN2O

Molecular Weight

285.11 g/mol

IUPAC Name

7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H10BrFN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16)

InChI Key

HKZQDCWMKBDCSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O

Origin of Product

United States

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